4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile
Overview
Description
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile is a chemical compound. It is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves adding 18.8kg of the intermediate 4-amino-2-trifluoromethylbenzaldehyde, 200kg of toluene, 1.88kg of acetic acid and 11.45kg of ammonium bisulfate into a 500L reaction kettle, heating and refluxing for 16h .Molecular Structure Analysis
The molecular structure of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile can be analyzed using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile participates in nickel-catalyzed arylcyanation reaction of 4-octyne . It is also a reactant in the synthesis of amino-acetonitrile derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile include a density of 1.281 g/mL at 25 °C , a boiling point of 189 °C , and a molecular weight of 171.1193 .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The development of facile and controllable synthetic methods for compounds containing the trifluoromethyl group, similar to 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile, has been reported. These methods allow for the preparation of various isomers and derivatives with potential biological activities, demonstrating the compound's versatility in chemical synthesis and its application in developing new pharmacological agents (Lobo et al., 2015).
Pharmacological Activities and Therapeutic Uses
- Research has focused on understanding the bioactivity of compounds structurally related to 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile. For example, derivatives have been studied for their anti-inflammatory and analgesic properties, demonstrating significant potential in treating pain and inflammation without the side effects commonly associated with traditional NSAIDs (Sauzem et al., 2008).
- Another study explored the anticonvulsant evaluation of fluorinated benzyl amino enaminones, showing promising results in managing epilepsy, a condition that still lacks fully effective treatment options. This highlights the compound's potential role in developing new antiepileptic drugs (Apraku & Okoro, 2019).
Safety And Hazards
properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWONWOMXRJQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2(N=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217131 | |
Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile | |
CAS RN |
128886-91-9 | |
Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128886-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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